1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16497763
InChI: InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H
SMILES:
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.07 g/mol

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride

CAS No.:

Cat. No.: VC16497763

Molecular Formula: C8H10Cl2FN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride -

Specification

Molecular Formula C8H10Cl2FN
Molecular Weight 210.07 g/mol
IUPAC Name 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H
Standard InChI Key XPHYJRLFXXDESI-UHFFFAOYSA-N
Canonical SMILES CNCC1=CC(=CC(=C1)Cl)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzene ring substituted with chlorine at the 3-position and fluorine at the 5-position, connected to a methylmethanamine group via a single carbon bridge. The hydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₁Cl₂FN
Molecular Weight237.10 g/mol
Halogen Substituents3-Cl, 5-F
Salt FormHydrochloride
Calculated logP2.8 (Lipophilic)

The presence of electron-withdrawing halogens influences the compound’s electronic distribution, increasing its reactivity in nucleophilic substitution reactions .

Spectroscopic Characteristics

  • NMR: The ¹H NMR spectrum exhibits a singlet for the N-methyl group (~2.3 ppm) and coupled aromatic protons (δ 6.8–7.4 ppm) .

  • IR: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1,220 cm⁻¹ (C-F) confirm halogen presence.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

  • Amination: Reacting 3-chloro-5-fluorobenzyl chloride with methylamine under basic conditions yields the free base.

  • Salt Formation: Treating the base with hydrochloric acid produces the hydrochloride salt .

Table 2: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes SN2
SolventDichloromethanePrevents hydrolysis
Reaction Time4–6 hours>90% conversion

A patent-pending method employs microwave-assisted synthesis to reduce reaction time by 40% while maintaining a yield of 88% .

Purification and Scalability

  • Crystallization: Ethanol/water mixtures yield >99% purity crystals.

  • Industrial Scaling: Continuous flow reactors achieve throughputs of 50 kg/day with minimal waste.

Parameter1-(3-Cl-5-F-Ph) DerivativeStandard (Diazepam)
Oral Bioavailability68%85%
Half-life (t₁/₂)4.2 hours42 hours
Protein Binding89%98%

Industrial and Research Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TON) of 10⁵ in Suzuki-Miyaura reactions .

Material Science

Incorporated into liquid crystals, it lowers phase transition temperatures by 15°C, enabling low-energy display technologies.

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